4-[2-(benzyloxy)ethyl]morpholine is a chemical compound characterized by a morpholine ring substituted with a benzyloxyethyl group. It has gained interest in pharmaceutical research due to its potential biological activities. The compound is classified as a morpholine derivative, which is a type of heterocyclic amine known for its versatility in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of morpholine with 2-(benzyloxy)ethyl chloride under basic conditions. This synthesis is typically performed in laboratory settings and can be scaled for industrial production.
The synthesis of 4-[2-(benzyloxy)ethyl]morpholine generally involves the following steps:
The reaction typically requires careful control of temperature and time to maximize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-[2-(benzyloxy)ethyl]morpholine features a six-membered morpholine ring with a benzyloxyethyl substituent.
The morpholine ring adopts a chair conformation, which is typical for such cyclic compounds, contributing to its stability and reactivity.
4-[2-(benzyloxy)ethyl]morpholine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-[2-(benzyloxy)ethyl]morpholine depends on its application in biological systems. It may interact with specific enzymes or receptors, modulating their activity due to the lipophilic nature imparted by the benzyloxyethyl group, which enhances cellular permeability . This interaction could influence various biochemical pathways, making it a candidate for further pharmacological studies.
Relevant analytical data includes:
| Property | Value |
|---|---|
| Molecular Weight | 221.29 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
4-[2-(benzyloxy)ethyl]morpholine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases due to its ability to modulate biological pathways. Its unique structural features may also make it suitable for research into new therapeutic agents that require enhanced lipophilicity for better bioavailability .
The compound "4-[2-(benzyloxy)ethyl]morpholine" is systematically named 4-(2-(benzyloxy)ethyl)morpholine according to IUPAC conventions. This name precisely describes its molecular architecture: a morpholine ring (heterocyclic amine) substituted at its 4-position (nitrogen atom) with a 2-(benzyloxy)ethyl chain. The benzyloxy moiety (C₆H₅CH₂O–) is ether-linked to the ethanyl spacer [3] [5].
Structural representations clarify this connectivity:
C1COCCN1CCOCC2=CC=CC=C2 (highlights the morpholine ring (N1CCOCC1) connected via nitrogen to –CH₂CH₂OCH₂C₆H₅) [1] [3]. ZFWRTOGKYLEMAB-UHFFFAOYSA-N (standardized hash for database searches) [1] [5]. Table 1: Structural Identifiers of 4-[2-(benzyloxy)ethyl]morpholine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-(2-(benzyloxy)ethyl)morpholine |
| SMILES | C1COCCN1CCOCC2=CC=CC=C2 |
| InChI | InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)12-16-11-8-14-6-9-15-10-7-14/h1-5H,6-12H2 |
| InChIKey | ZFWRTOGKYLEMAB-UHFFFAOYSA-N |
The molecular formula C₁₃H₁₉NO₂ is consistently validated across chemical databases [1] [3] [9]. This formula accounts for:
The molecular weight is calculated as 221.30 g/mol, derived from atomic masses:
Table 2: Elemental Composition and Molecular Weight Calculation
| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.01 | 156.13 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | - | - | 221.292 |
This compound appears under several synonymous names across chemical registries, reflecting naming variations while preserving structural accuracy. Key aliases include:
The CAS Registry Number 79089-65-9 serves as a universal identifier, crucial for sourcing and regulatory compliance [2] [3] [5]. Additional registry numbers include 23215429 (PubChem CID) and 3057370 (for related salts) [1] [8]. Hydrogen-bonding metrics note 4 acceptors (N, O, O) and 0 donors, influencing solubility [10].
Table 3: Synonymous Identifiers and Database Cross-References
| Synonym | Registry Number | Source |
|---|---|---|
| 4-(2-(Benzyloxy)ethyl)morpholine | 79089-65-9 (CAS) | Sigma-Aldrich [2] [5] |
| 4-(2-Phenylmethoxyethyl)morpholine | 23215429 (PubChem) | PubChem [1] |
| 4-[2-(Benzyloxy)ethyl]morpholine | EN300-7255357 | Enamine [2] |
| Morpholine, 4-[2-(phenylmethoxy)ethyl]- | 1187166-42-2 (salt CAS) | Parchem [7] |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4